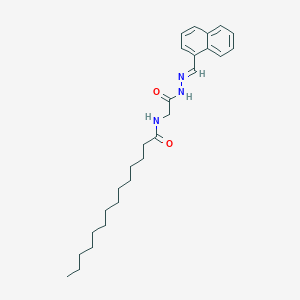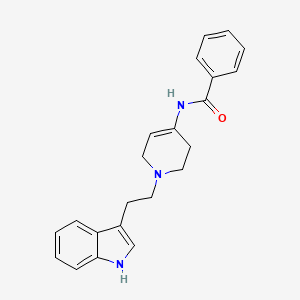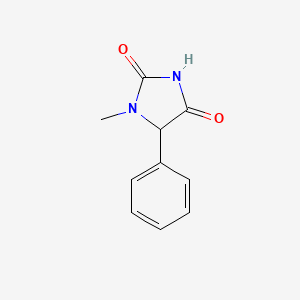
Tributyltin cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin cyclohexanecarboxylate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups attached to a tin atom, which is further bonded to a cyclohexanecarboxylate group. Organotin compounds, including this compound, have been widely studied for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyltin cyclohexanecarboxylate can be synthesized through the reaction of tributyltin chloride with cyclohexanecarboxylic acid in the presence of a base such as trimethylamine. The reaction typically involves the following steps:
Preparation of Tributyltin Chloride: Tributyltin chloride is prepared by reacting tributyltin hydride with chlorine gas.
Reaction with Cyclohexanecarboxylic Acid: Tributyltin chloride is then reacted with cyclohexanecarboxylic acid in the presence of trimethylamine to form this compound.
The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as toluene or dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyltin cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and cyclohexanecarboxylic acid.
Reduction: Reduction reactions can convert this compound to tributyltin hydride and cyclohexanecarboxylic acid.
Substitution: The compound can undergo substitution reactions where the cyclohexanecarboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include tributyltin oxide, tributyltin hydride, and various substituted tributyltin derivatives .
Applications De Recherche Scientifique
Tributyltin cyclohexanecarboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and carbon-carbon bond formation.
Biology: The compound has been investigated for its biological activity, including its effects on endocrine systems and its potential as an antifouling agent.
Medicine: Research has explored its potential as an anticancer and antileishmanial agent due to its cytotoxic properties.
Industry: It is used in the production of biocides, pesticides, and wood preservatives
Mécanisme D'action
Tributyltin cyclohexanecarboxylate exerts its effects through interactions with molecular targets such as nuclear receptors. The primary mechanism involves binding to the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), leading to alterations in reproductive, developmental, and metabolic pathways. These interactions result in endocrine disruption and other biological effects .
Comparaison Avec Des Composés Similaires
Tributyltin cyclohexanecarboxylate can be compared with other organotin compounds such as:
- Tributyltin benzoate
- Tributyltin acetate
- Tributyltin chloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other tributyltin derivatives, it has shown different levels of biological activity and toxicity, making it a compound of interest for various applications .
Conclusion
This compound is a versatile organotin compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis and a potential candidate for drug development and industrial use. Further research is needed to fully understand its mechanisms of action and to explore its potential in various fields.
Propriétés
Numéro CAS |
2669-35-4 |
|---|---|
Formule moléculaire |
C19H38O2Sn |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
tributylstannyl cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
WLTLHQPSODSFJU-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)



